molecular formula C6H5FN2O2 B1379032 2-Amino-6-fluoroisonicotinic acid CAS No. 1393583-50-0

2-Amino-6-fluoroisonicotinic acid

Cat. No.: B1379032
CAS No.: 1393583-50-0
M. Wt: 156.11 g/mol
InChI Key: VXHSTYGNALFHDQ-UHFFFAOYSA-N
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Description

2-Amino-6-fluoroisonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of an amino group at the second position and a fluorine atom at the sixth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoroisonicotinic acid typically involves the fluorination of isonicotinic acid derivatives followed by amination. One common method includes the reaction of 6-fluoroisonicotinic acid with ammonia or an amine under suitable conditions to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

2-Amino-6-fluoroisonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoroisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: Lacks the amino and fluorine groups, resulting in different chemical and biological properties.

    6-Fluoroisonicotinic acid: Similar structure but without the amino group, leading to variations in reactivity and applications.

    2-Aminoisonicotinic acid:

Uniqueness

2-Amino-6-fluoroisonicotinic acid is unique due to the combined presence of both amino and fluorine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-6-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHSTYGNALFHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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